molecular formula C7H6Cl2N2O B13610593 3,4-Dichloro-N'-hydroxybenzene-1-carboximidamide

3,4-Dichloro-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B13610593
M. Wt: 205.04 g/mol
InChI Key: IJWZEFKKFRYHKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of 3,4-dichlorobenzonitrile with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dichloro-N’-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N’-hydroxybenzene-1-carboximidamide is unique due to its specific substitution pattern and the presence of both hydroxyl and carboximidamide functional groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

3,4-dichloro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6Cl2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)

InChI Key

IJWZEFKKFRYHKP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)Cl)Cl

Origin of Product

United States

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